Testololactone
Overview
Description
Testololactone is a synthetic steroidal compound structurally related to testosterone. It belongs to the first generation of aromatase inhibitors and was one of the earliest steroids used in the clinical treatment of breast cancer. This compound is a non-selective irreversible aromatase enzyme inhibitor, primarily used to inhibit estrogen synthesis, which is crucial in the treatment of estrogen-dependent breast cancers .
Mechanism of Action
Target of Action
Testololactone’s primary target is the enzyme Cytochrome P450 19A1 , also known as the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogen hormones, controlling the levels of androgens and estrogens in the human organism .
Mode of Action
this compound is a synthetic anti-neoplastic agent that is structurally distinct from the androgen steroid nucleus. It possesses a six-membered lactone ring in place of the usual five-membered carbocyclic D-ring . Despite some similarity to testosterone, this compound has no in vivo androgenic effect . Its principal action is reported to be the inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women . Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible .
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the aromatization of A ring in androgens , thus controlling the levels of androgens and estrogens in the human organism . This inhibition is one of the predominant courses of treatment of estrogen-dependent illnesses .
Pharmacokinetics
this compound is well absorbed from the gastrointestinal tract . .
Result of Action
The inhibition of estrogen synthesis by this compound is applied in the treatment of estrogen-dependent breast cancers, in the treatment of disorders of sex steroid excess, familial male-limited precocious puberty, or in the treatment of patients with McCune–Albright syndrome, etc . The weak inhibitory activity of this compound, and the moderate clinical response, prevented its widespread use .
Action Environment
The metabolic fate of this compound can be influenced by slight modifications of the D-ring of substrates, which may control metabolic fate either into the lactonization or reductive and oxidative pathways . .
Biochemical Analysis
Biochemical Properties
Testololactone is a non-selective irreversible aromatase enzyme inhibitor . Its principal action is reported to be the inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione . This is the major source of estrogen in postmenopausal women . Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to have a positive effect on the process of reverse transformation of cancer cells into healthy ones . Despite some similarity to testosterone, this compound has no in vivo androgenic effect .
Molecular Mechanism
The precise mechanism by which this compound produces its clinical antineoplastic effects has not been fully established. It is reported to inhibit the activity of the Cytochrome P450 19A1 enzyme . This inhibition reduces estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women . This phenomenon may account for the persistence of this compound’s effect on estrogen synthesis after drug withdrawal .
Temporal Effects in Laboratory Settings
It is known that this compound is well absorbed from the gastrointestinal tract .
Metabolic Pathways
This compound is involved in the aromatization of A ring in androgens, thus controlling the levels of androgens and estrogens in the human organism . It is metabolized to several derivatives in the liver, all of which preserve the lactone D-ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Testololactone can be synthesized through the bioconversion of progesterone using the enzymes of fungi from the genus Fusarium. The process involves the transformation of progesterone to this compound as the major product, with 11α-hydroxytestolactone as a byproduct . Another method involves the transformation of 4-androsten-3,17-dione to 17α-oxo-D-homo-1,4-androstadiene-3,17-dione using a filamentous species of Fusarium .
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation processes due to their efficiency and high yield. The use of microorganisms such as Penicillium lanosocoeruleum has been explored for the production of steroidal drugs, including this compound .
Chemical Reactions Analysis
Types of Reactions: Testololactone undergoes various chemical reactions, including oxidation, reduction, and substitution. The Baeyer–Villiger oxidation is a notable reaction, where the compound undergoes oxidative transformation to form δ-lactones .
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger oxidation using peracids.
Reduction: Hydrogenation reactions using hydrogen gas and metal catalysts.
Substitution: Reactions involving nucleophiles such as hydroxylamine hydrochloride.
Major Products:
Oxidation: Formation of δ-lactones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of oximes and lactams.
Scientific Research Applications
Testololactone has been extensively studied for its applications in various fields:
Chemistry: Used as a starting compound for the synthesis of more potent aromatase inhibitors.
Biology: Studied for its role in inhibiting estrogen synthesis and its effects on hormonal pathways.
Comparison with Similar Compounds
- Testosterone
- Progesterone
- 4-androsten-3,17-dione
These compounds share structural similarities and are often used as starting materials for the synthesis of testololactone and other steroidal drugs .
Properties
IUPAC Name |
10a,12a-dimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h11,14-16H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIXJDVUMXTEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)O4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963177 | |
Record name | 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4416-57-3 | |
Record name | Testololactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of testololactone?
A1: this compound functions as an irreversible aromatase inhibitor. [] This means it binds to the aromatase enzyme complex, preventing the conversion of androgens like androstenedione to estrogens like estrone and estradiol. []
Q2: How does this compound's inhibition of aromatase impact estrogen levels in the body?
A2: By inhibiting aromatase, this compound effectively reduces the production of estrogens, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen. [, ] Studies have shown significant decreases in serum estrone levels following this compound administration. []
Q3: What are the downstream consequences of reduced estrogen levels due to this compound?
A3: In the context of hormone-dependent breast cancer, lowering estrogen levels can suppress tumor growth as estrogen can stimulate the proliferation of these cancer cells. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol. []
Q5: Does spectroscopic data provide any insights into the structure of this compound?
A5: Yes, this compound's structure can be elucidated using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, IR spectroscopy shows characteristic bands for the lactone group (around 5.82 μm) and the Δ1-3-ketone group (around 6.98 μm). [] Advanced NMR techniques like omega 1-decoupled COSY (COSYDEC) can further clarify the structure and connectivity of protons in the molecule. []
Q6: Is there information available on the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on this compound's pharmacological properties and its use as an aromatase inhibitor. There is limited information regarding its material compatibility and stability under various conditions.
Q7: Does this compound itself act as a catalyst in any biological reactions?
A7: this compound is not known to directly catalyze biological reactions. It exerts its effect by inhibiting the enzymatic activity of aromatase, which is a cytochrome P450 enzyme responsible for a key step in estrogen biosynthesis. [, ]
Q8: Have computational methods been used to study this compound and its derivatives?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to explore the structural and electronic properties of this compound and its nitrogen-containing analogs. [] These studies have looked at molecular electrostatic potentials, frontier orbitals, and calculated parameters like chemical hardness and electrophilicity index. []
Q9: Has molecular docking been used to study this compound's interaction with aromatase?
A9: Molecular docking studies have been performed to investigate the binding affinity and interactions of this compound and its derivatives with the aromatase enzyme (CYP19). [] These studies have revealed binding free energies and potential binding interactions with the enzyme's active site. []
Q10: How do structural modifications of this compound affect its activity?
A10: Introducing nitrogen atoms into the this compound structure, creating analogs like testololactam and testolactam, has been explored for their potential as aromatase inhibitors. [] While these nitrogen analogs exhibit binding affinity to aromatase, their predicted inhibitory potency is relatively lower than this compound. []
Q11: What is known about the stability of this compound?
A11: The research papers primarily focus on this compound's in vivo effects and clinical trials. Specific details regarding its stability under various conditions and formulation strategies are limited in the provided information.
Q12: What are the SHE regulations surrounding this compound?
A12: The research papers provided primarily predate the current stringent SHE regulations and focus on this compound's discovery and early clinical use. Therefore, specific SHE regulations are not discussed in detail.
Q13: How is this compound administered, and what is its absorption profile like?
A13: Early clinical trials explored both intramuscular and oral administration of this compound. [, ] While specific absorption profiles are not detailed in the research, oral administration was found to be effective with an optimal dose of 1 g/day. []
Q14: What is the metabolic fate of this compound in the body?
A14: Research indicates that this compound undergoes metabolism, with one study identifying a major urinary metabolite as either the 3α- or 3β-epimer of 3,13α-dihydroxy-13,17-seco-5β-androstane-17-oic acid-α-one, lactone. [] Further research is needed to fully characterize its metabolic pathways.
Q15: Did this compound's efficacy vary with the stage of breast cancer or prior treatments?
A19: Clinical trials indicated that this compound's efficacy might be influenced by the stage of the disease and previous treatments. For instance, one study showed that objective regressions were more frequent in patients who had received prior hormone therapy compared to those who received it as a primary treatment. []
Q16: What are the known side effects of this compound?
A21: While this compound is considered non-virilizing, meaning it doesn't typically cause masculinizing effects, some side effects have been reported. These can include gastrointestinal upset, such as nausea. [, ] One study reported that nausea was the most common reason for discontinuing treatment, although it was usually transient. []
Q17: Did this compound exhibit any hepatotoxicity or other organ toxicity in clinical studies?
A23: Studies indicated that this compound did not cause cholestatic jaundice or significant hepatocellular damage. [] Furthermore, no significant renal or other organ toxicity was observed with its use. []
Q18: Is there information available in the provided research about drug delivery and targeting, biomarkers and diagnostics, analytical methods, environmental impact, or other related aspects of this compound?
A18: The provided research primarily focuses on the initial discovery, mechanism of action, and early clinical evaluation of this compound as an aromatase inhibitor. Specific details regarding drug delivery, biomarkers, environmental impact, or other related aspects are not extensively covered in these studies.
Q19: What is the historical context of this compound in breast cancer treatment?
A25: this compound emerged as a potential treatment for advanced breast cancer in the 1950s and 1960s. [, ] It was investigated for its antitumor activity, particularly in postmenopausal women, due to its ability to inhibit estrogen production. [] Clinical trials demonstrated its efficacy in inducing tumor regression in a subset of patients, highlighting its historical significance in the development of endocrine therapies for breast cancer. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.